HC-056456
Overview
Description
HC-056456, also known as 3,4-Bis(2-thienoyl)-1,2,5-oxadiazole-N-oxide, is a chemical compound that functions as a modulator of CatSper channels. CatSper channels are calcium channels specific to sperm cells and play a crucial role in sperm motility and fertility. This compound is primarily used in scientific research to study the physiological and pharmacological properties of these channels .
Preparation Methods
The synthesis of HC-056456 involves the reaction of 2-thiophenecarboxylic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3,4-diaminofurazan to yield the final product, 3,4-Bis(2-thienoyl)-1,2,5-oxadiazole-N-oxide. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Chemical Reactions Analysis
HC-056456 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The thiophene rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine. .
Scientific Research Applications
HC-056456 is widely used in scientific research for its ability to modulate CatSper channels. Some of its applications include:
Chemistry: Studying the structure-activity relationship of CatSper channel modulators.
Biology: Investigating the role of CatSper channels in sperm motility and fertility.
Medicine: Exploring potential therapeutic applications for male contraception by blocking CatSper channels.
Industry: Developing high-throughput screening assays for identifying new CatSper channel modulators .
Mechanism of Action
HC-056456 exerts its effects by selectively and reversibly blocking CatSper channels. This blockade prevents the entry of calcium ions into sperm cells, which is essential for maintaining hyperactivated motility. The compound binds to the CatSper channels and inhibits their function, leading to a rapid loss of flagellar waveform asymmetry and reduced sperm motility .
Comparison with Similar Compounds
HC-056456 is unique among CatSper channel modulators due to its specific and reversible action. Similar compounds include:
NNC55-0396: Another CatSper channel blocker with different selectivity.
Nifedipine: A calcium channel blocker used in cardiovascular medicine.
Nimodipine: A calcium channel blocker used to treat cerebral vasospasm.
Quinindium: A calcium channel blocker with different pharmacological properties.
Clofilium: A potassium channel blocker with some activity on calcium channels.
Theophylline: A non-selective phosphodiesterase inhibitor with some calcium channel blocking activity.
Ketamine: An anesthetic with some calcium channel blocking properties.
This compound stands out due to its specific action on CatSper channels, making it a valuable tool for studying sperm physiology and developing male contraceptives.
Properties
IUPAC Name |
[5-oxido-4-(thiophene-2-carbonyl)-1,2,5-oxadiazol-5-ium-3-yl]-thiophen-2-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2O4S2/c15-11(7-3-1-5-19-7)9-10(14(17)18-13-9)12(16)8-4-2-6-20-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQGCDMXFBOTMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=NO[N+](=C2C(=O)C3=CC=CS3)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341537 | |
Record name | (2-Oxo-1,2,5lambda~5~-oxadiazole-3,4-diyl)bis[(thiophen-2-yl)methanone] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7733-96-2 | |
Record name | (2-Oxo-1,2,5lambda~5~-oxadiazole-3,4-diyl)bis[(thiophen-2-yl)methanone] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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